molecular formula C26H27FN4O3S B2709819 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243105-27-2

7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2709819
CAS No.: 1243105-27-2
M. Wt: 494.59
InChI Key: BFZFHXAVQNQEKD-UHFFFAOYSA-N
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Description

7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H27FN4O3S and its molecular weight is 494.59. The purity is usually 95%.
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Biological Activity

The compound 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1243105-27-2) represents a novel class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure combines piperazine and thienopyrimidine moieties, which may interact with various biological targets.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Component Description
IUPAC Name This compound
Molecular Formula C22H24F N4O2S
Molecular Weight 396.51 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the fluorophenyl group may provide hydrophobic interactions that stabilize binding. The thieno[3,2-d]pyrimidine core is thought to contribute to the compound's overall bioactivity through its ability to modulate various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to thienopyrimidines exhibit significant antimicrobial properties. The target for these compounds often includes bacterial enzymes and metabolic pathways critical for pathogen survival.

Anticancer Activity

Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Case Studies

  • Antiplasmodial Activity : A study investigating the antiplasmodial activity of related compounds found that modifications in the thienopyrimidine scaffold significantly influenced potency against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.5 µM to 5 µM, indicating promising activity against malaria parasites .
  • Anticancer Studies : In vitro assays on human cancer cell lines demonstrated that certain thienopyrimidine derivatives exhibited IC50 values as low as 10 µM against breast cancer cells, showcasing their potential as anticancer agents .

Data Table of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntiplasmodialPlasmodium falciparum0.5 - 5
Anticancer (Breast)MCF-7 Cells10
AntimicrobialVarious Bacterial StrainsVaries

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3S/c1-3-33-21-10-9-17(15-22(21)34-4-2)18-16-35-24-23(18)28-26(29-25(24)32)31-13-11-30(12-14-31)20-8-6-5-7-19(20)27/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFHXAVQNQEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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